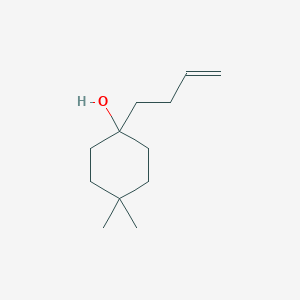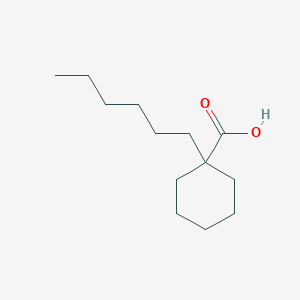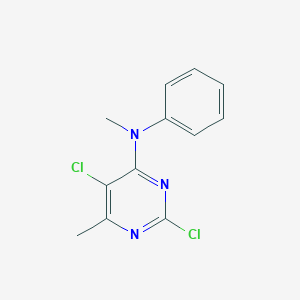
2H-1-Benzopyran, 3-(phenylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran, 3-(phenylsulfonyl)- is an organic compound that belongs to the benzopyran family. Benzopyrans are polycyclic compounds formed by the fusion of a benzene ring with a pyran ring. This specific compound is characterized by the presence of a phenylsulfonyl group attached to the third position of the benzopyran structure. Benzopyrans are known for their diverse biological activities and applications in various fields, including pharmacology and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran, 3-(phenylsulfonyl)- can be achieved through several methods. One common approach involves the reaction of benzopyran derivatives with phenylsulfonyl chloride under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the phenylsulfonyl group replaces a leaving group on the benzopyran ring .
Industrial Production Methods
Industrial production of 2H-1-Benzopyran, 3-(phenylsulfonyl)- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solid-phase synthesis and combinatorial chemistry are employed to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran, 3-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while reduction produces sulfides .
Scientific Research Applications
2H-1-Benzopyran, 3-(phenylsulfonyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2H-1-Benzopyran, 3-(phenylsulfonyl)- include:
2H-1-Benzopyran-2-one: Known for its use in perfumes and as a fixative.
3-Phenyl-2H-1-Benzopyran-2-imine: Studied for its biological activities
Uniqueness
What sets 2H-1-Benzopyran, 3-(phenylsulfonyl)- apart is its unique phenylsulfonyl group, which imparts distinct chemical and biological properties.
Properties
| 90909-84-5 | |
Molecular Formula |
C15H12O3S |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-2H-chromene |
InChI |
InChI=1S/C15H12O3S/c16-19(17,13-7-2-1-3-8-13)14-10-12-6-4-5-9-15(12)18-11-14/h1-10H,11H2 |
InChI Key |
GLFVBYVGYDAJGU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11,12-Dioxatricyclo[5.3.1.1~2,6~]dodeca-4,8-diene-3,10-dione](/img/structure/B14361797.png)





